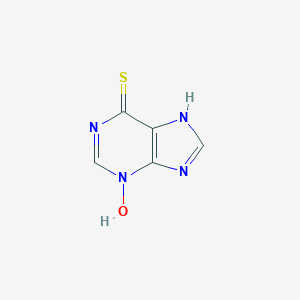

6-Mercaptopurine 3-oxide

Description

Properties

IUPAC Name |

3-hydroxy-7H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFSGYPMZGDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-95-9 | |

| Record name | Mercaptopurine 3-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopurine 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-MERCAPTOPURINE-3-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VHR658170 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Oxidants

Limited studies have explored chemical oxidation of 6-MP to its 3-oxide. In one approach, hydrogen peroxide (H₂O₂) in acidic media was tested, but resulted in overoxidation to 6-thiouric acid. Similarly, meta-chloroperbenzoic acid (mCPBA) in dichloromethane led to sulfoxide formation at the thiol group rather than purine ring oxidation.

Table 1: Oxidation Trials of 6-Mercaptopurine

Enzymatic Oxidation

Molybdenum hydroxylases, including xanthine oxidase (XO) and aldehyde oxidase (AO), catalyze the oxidation of 6-MP to 6-thiouric acid via 6-thioxanthine. While these enzymes primarily target the 8-position in purines, mutagenesis studies suggest that modifying active-site residues could shift regioselectivity toward the 3-position. For instance, guinea pig liver fractions containing AO partially oxidized 6-MP to unidentified metabolites with UV spectra distinct from 6-thiouric acid, hinting at potential 3-oxide formation.

Indirect Synthesis via Purine Intermediates

Phosphorus Pentasulfide-Mediated Thiolation

A patent by US2800473A describes thiolation of 6-hydroxypurine derivatives using phosphorus pentasulfide (P₄S₁₀) in quinoline or pyridine. While this method generates 6-MP analogs, adapting it for 3-oxide synthesis would require pre-oxidation of the purine ring. For example, 2-methylmercapto-6-hydroxypurine was converted to 2-piperidino-6-hydroxypurine via amine substitution, followed by thiolation. Introducing a 3-oxide group prior to thiolation could involve ozonolysis or epoxidation, though no documented examples exist.

Nucleophilic Displacement Reactions

Replacement of halogen or alkoxy groups at the 3-position with oxygen nucleophiles remains unexplored. In analogous systems, 2-chloropurine derivatives react with hydroxide ions to form hydroxylated products, but regiochemical control is challenging. Computational modeling suggests that electron-withdrawing groups at the 2-position could direct oxidation to the 3-position, but experimental validation is lacking.

Analytical Characterization Challenges

Characterizing this compound requires advanced techniques due to its instability:

-

UV-Vis spectroscopy : Distinct absorption maxima at 241 nm and 349 nm differentiate it from 6-thiouric acid (λₘₐₓ = 330 nm).

-

HPLC : Reverse-phase chromatography with C-18 columns and isocratic elution (acetonitrile/water/acetic acid) resolves 6-MP derivatives within 15 minutes.

-

Mass spectrometry : ESI-MS in negative mode shows a molecular ion peak at m/z 169.02 (C₅H₄N₄OS⁻) .

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine 3-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can revert the compound back to 6-mercaptopurine.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 6-Mercaptopurine.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Research

Mechanism of Action

6-MP is primarily known for its role as an antineoplastic agent, particularly in the treatment of acute lymphoblastic leukemia. It functions by inhibiting purine metabolism, specifically targeting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP) which disrupts nucleotide synthesis pathways . The introduction of 6-MP3O enhances these properties, providing a modified compound that may exhibit improved therapeutic profiles and reduced toxicity.

Nanocomposite Development

Recent studies have explored the potential of 6-MP3O in nanotechnology applications. For instance, iron oxide nanoparticles coated with chitosan and 6-MP were synthesized to create a controlled-release drug delivery system. This system demonstrated sustained release kinetics and reduced cytotoxicity to healthy cells while effectively targeting cancer cells . The nanocomposite exhibited a maximum release of 97.7% at pH 4.8, indicating its potential for targeted cancer therapies.

Environmental Applications

Degradation Studies

6-MP poses environmental challenges due to its low biodegradability. Recent research has focused on the degradation of 6-MP using advanced oxidation processes (AOPs), such as UV-C combined with hydrogen peroxide or titanium dioxide catalysts. These processes have shown over 90% degradation efficiency under various pH conditions, highlighting the importance of developing effective wastewater treatment methods to mitigate the environmental impact of cytostatic drugs .

Toxicity Assessments

The degradation products of 6-MP during wastewater treatment have been analyzed for their toxicity using marine bioluminescent bacteria. Understanding the toxicity of these by-products is crucial for assessing the ecological risks associated with pharmaceutical contaminants in aquatic environments .

Electrochemical Sensing

Detection Platforms

The development of electrochemical sensors utilizing reduced graphene oxide (RGO) combined with metal oxides has enabled simultaneous detection of 6-MP and its metabolites like 6-thioguanine. These sensors provide sensitive and rapid detection methods that are essential for monitoring drug levels in clinical settings and environmental samples . This application underscores the versatility of 6-MP3O not only as a therapeutic agent but also as a target analyte in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-mercaptopurine 3-oxide involves its conversion to active metabolites that interfere with nucleic acid synthesis. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This metabolite inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis and leading to cell death .

Comparison with Similar Compounds

6-Mercaptopurine (6-MP)

- Structure : Lacks the N(3)-oxide group.

- Clinical Use : First-line therapy for acute lymphoblastic leukemia and Crohn’s disease .

- Metabolism : Metabolized by thiopurine methyltransferase (TPMT), with genetic polymorphisms (TPMT(L)/TPMT(H)) influencing drug response and toxicity .

- Safety : Associated with leukopenia, hepatotoxicity, and gastrointestinal distress .

Azathioprine

- Structure : Prodrug of 6-MP, with an imidazole side chain .

- Mechanism : Converts to 6-MP via glutathione-mediated cleavage in vivo.

- Efficacy : Meta-analyses show odds ratios of 2.36–3.09 for inducing Crohn’s disease remission, comparable to 6-MP .

- Safety : Similar adverse effects (leukopenia, pancreatitis) but with higher allergy incidence .

6-Thioguanine

6-Chloropurine 3-Oxide

Biological Activity

6-Mercaptopurine (6-MP) is a purine analogue widely used in the treatment of certain leukemias and autoimmune diseases. Its biological activity includes immunosuppressive effects and interactions with various metabolic pathways. This article focuses on the biological activity of 6-Mercaptopurine 3-oxide , a significant metabolite of 6-MP, detailing its pharmacological effects, metabolic pathways, and clinical implications.

Chemical Structure and Metabolism

6-Mercaptopurine undergoes extensive metabolism in the body, primarily through oxidation and methylation. The primary metabolic pathways include:

- Oxidation : Catalyzed by xanthine oxidase (XO) and aldehyde oxidase (AO), leading to the formation of 6-thiouric acid.

- Methylation : Involves the conversion to 6-methylmercaptopurine (6-MMP), which can accumulate and contribute to toxicity.

The oxidation of 6-MP is crucial as it determines the drug's efficacy and safety profile. The metabolic pathway is illustrated in the table below:

| Metabolic Pathway | Enzyme | Product |

|---|---|---|

| Oxidation | Xanthine oxidase | 6-thiouric acid |

| Aldehyde oxidase | 6-thioxanthine | |

| Methylation | Thiopurine methyltransferase | 6-methylmercaptopurine |

Immunosuppressive Effects

6-MP exhibits significant immunosuppressive properties, making it effective in treating conditions like acute lymphoblastic leukemia (ALL). The drug interferes with purine synthesis, leading to reduced lymphocyte proliferation.

A study showed that patients with ALL receiving 6-MP experienced altered metabolism when combined with allopurinol, which inhibits XO, thus affecting the levels of active metabolites like 6-TGN (6-thioguanine nucleotides) and reducing toxicity associated with elevated 6-MMP levels .

Glucose Transport Modulation

Recent research indicates that 6-MP activates the orphan nuclear receptor NR4A3 in skeletal muscle cells, enhancing glucose transport activity. This effect is mediated through increased translocation of GLUT4, a critical glucose transporter, suggesting potential implications for insulin sensitivity .

Case Studies

- Allopurinol Combination Therapy : A retrospective review involving 19 pediatric patients with ALL demonstrated that combining allopurinol with 6-MP effectively reduced hepatotoxicity and improved tolerability. Patients showed a significant decrease in alanine aminotransferase levels after initiating allopurinol therapy .

- Gastrointestinal Toxicity : In cases of severe GI toxicity linked to 6-MP, combination therapy with allopurinol was reported to resolve symptoms in patients who previously experienced pancreatitis associated with high levels of 6-MMP .

Pharmacokinetics and Bioavailability

Research indicates that the bioavailability of 6-MP can be significantly influenced by genetic factors affecting enzyme activity, particularly TPMT (thiopurine methyltransferase). Variations in TPMT activity lead to differences in metabolite levels, impacting both efficacy and risk of adverse effects .

Clinical Implications

The understanding of 6-MP metabolism is crucial for optimizing therapeutic regimens. Adjustments based on metabolic profiles can enhance treatment outcomes while minimizing toxicity. For instance:

- Patients with high TPMT activity may require lower doses to avoid toxicity.

- Allopurinol co-administration can be beneficial for patients showing signs of skewed metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-mercaptopurine 3-oxide, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via halogenation of this compound using concentrated HBr/MeOH and bromine at low temperatures (-10°C to -5°C), yielding 6-bromopurine 3-oxide with a 57% yield . Alternative routes involve oxidation with butyl nitrite to form the disulfide derivative (63% yield) or controlled oxidation with H₂O₂ in alkaline media to generate sulfinate/sulfonate derivatives . Key parameters include temperature control (to prevent decomposition), stoichiometric ratios of reagents, and post-synthesis purification via recrystallization .

Q. Which analytical techniques are validated for characterizing this compound and its derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) using solvent systems like butanol-acetic acid-water (4:1:1) and ionophoretic migration at pH 7.7 are critical for separating sulfonate/sulfinate derivatives . Potentiometric titration and UV-Vis spectroscopy (e.g., λmax at 260 nm in neutral pH) are used for quantification and structural confirmation . Nuclear magnetic resonance (NMR) data (e.g., δ 8.5–9.0 ppm for purine protons) and elemental analysis validate purity .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : The compound is unstable in acidic conditions, undergoing deoxygenation during displacement reactions (e.g., with NH₃ or hydrazine) . Storage recommendations include desiccation over P₂O₅ at 4°C to prevent hydration or oxidation . Stability assays should monitor decomposition via HPLC or TLC under simulated physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor efficacy of this compound derivatives in vivo?

- Methodological Answer : Use murine models (e.g., carcinoma E0771) with intraperitoneal administration of derivatives (e.g., 6-iodopurine 3-oxide) at 50 mg/kg/day for 14 days. Monitor tumor growth inhibition via caliper measurements and histological analysis. Compare results to parent compounds (e.g., 6-mercaptopurine) to assess chemotherapeutic index improvements . Include toxicity endpoints (e.g., bone marrow suppression) using hematological profiling .

Q. What experimental strategies resolve contradictions in reactivity data for this compound displacement reactions?

- Methodological Answer : Contradictions arise from competing deoxygenation and substitution pathways. For example, NH₃ treatment of 6-chloropurine 3-oxide yields adenine (deoxygenated) instead of adenine 3-oxide . To isolate substitution products, use milder conditions (e.g., aqueous NH₃ at 70°C vs. ethanol NH₃ at 100°C) and confirm oxygen retention via IR spectroscopy (N-O stretch at 1250–1300 cm⁻¹) . Kinetic studies (e.g., time-resolved NMR) can differentiate reaction pathways .

Q. How can comparative studies between this compound and its parent compound be structured to assess pharmacological advantages?

- Methodological Answer : Conduct parallel in vitro assays (e.g., IC₅₀ in leukemia cell lines) and in vivo pharmacokinetic studies (e.g., bioavailability, half-life). For mechanistic insights, compare inhibition of purine biosynthesis enzymes (e.g., HGPRT) via radiolabeled substrate assays . Use molecular docking to evaluate how the 3-oxide group alters binding to targets like thioredoxin reductase .

Q. What methodologies elucidate the mechanistic role of the 3-oxide group in modulating redox activity?

- Methodological Answer : Electrochemical analysis (cyclic voltammetry) reveals redox potentials shifted by the 3-oxide group, influencing interactions with cellular thiols . Pair with ESR spectroscopy to detect radical intermediates during oxidation (e.g., with H₂O₂). Compare glutathione depletion rates in cell lysates treated with 6-mercaptopurine vs. its 3-oxide derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.